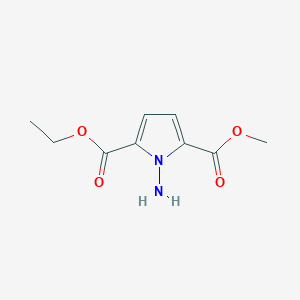
2-Ethyl 5-methyl 1-amino-1h-pyrrole-2,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-1h-pyrrole-2,5-dicarboxylic acid 2-ethyl 5-methyl ester is a complex organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1h-pyrrole-2,5-dicarboxylic acid 2-ethyl 5-methyl ester typically involves multi-step organic reactions. Another approach involves the reaction of 1H-pyrrole with carbon tetrachloride and aliphatic alcohols in the presence of iron-containing catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-1h-pyrrole-2,5-dicarboxylic acid 2-ethyl 5-methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-Amino-1h-pyrrole-2,5-dicarboxylic acid 2-ethyl 5-methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Amino-1h-pyrrole-2,5-dicarboxylic acid 2-ethyl 5-methyl ester involves its interaction with molecular targets and pathways. For instance, as a quorum sensing inhibitor, it reduces the production of QS-related virulence factors, such as pyocyanin and rhamnolipid, and inhibits biofilm formation . This disruption of quorum sensing pathways leads to decreased bacterial virulence and enhanced antibiotic efficacy.
Comparaison Avec Des Composés Similaires
- Pyrrole-2,5-dicarboxylic acid
- 3,4-Diethyl-1H-pyrrole-2,5-dicarboxylic acid
- 3,4-Bis(ethoxycarbonyl)-1H-pyrrole-2,5-dicarboxylic acid
Uniqueness: 1-Amino-1h-pyrrole-2,5-dicarboxylic acid 2-ethyl 5-methyl ester is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Its ability to act as a quorum sensing inhibitor and antibiotic accelerant sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C9H12N2O4 |
|---|---|
Poids moléculaire |
212.20 g/mol |
Nom IUPAC |
2-O-ethyl 5-O-methyl 1-aminopyrrole-2,5-dicarboxylate |
InChI |
InChI=1S/C9H12N2O4/c1-3-15-9(13)7-5-4-6(11(7)10)8(12)14-2/h4-5H,3,10H2,1-2H3 |
Clé InChI |
WWDVLLPGIHACLO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(N1N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


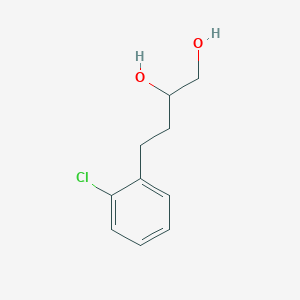
![(R)-2-methyl-1-[4-(trifluoromethyl)phenyl]propylamine](/img/structure/B13984611.png)
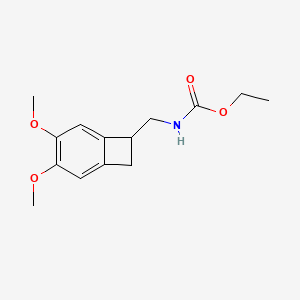
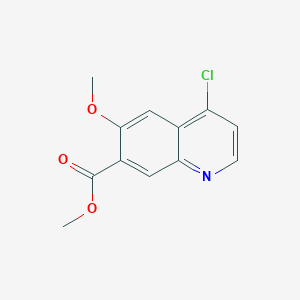

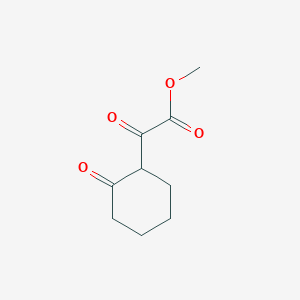
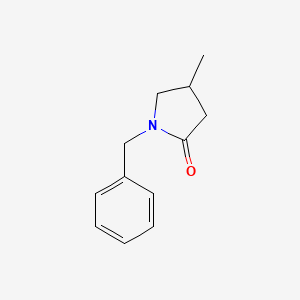
![1-Oxa-3,8-diazaspiro[4.5]decane](/img/structure/B13984655.png)
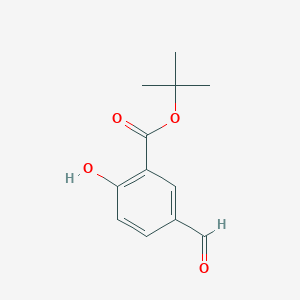
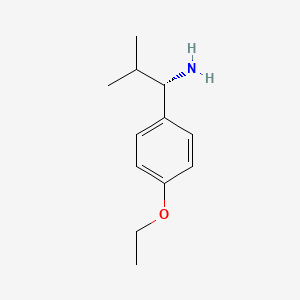
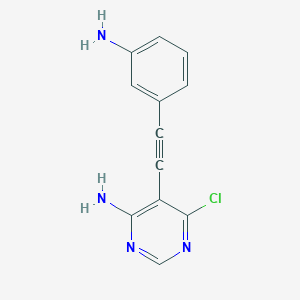

![2-[(2-Nitrophenyl)methyl]-1,1-diphenylhydrazine](/img/structure/B13984681.png)

